molecular formula C13H12OS B2932909 3-(4-Methylthiophenyl)phenol CAS No. 893737-03-6

3-(4-Methylthiophenyl)phenol

Cat. No.: B2932909
CAS No.: 893737-03-6
M. Wt: 216.3
InChI Key: CYAMPGMNFHKIQR-UHFFFAOYSA-N
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Description

3-(4-Methylthiophenyl)phenol, also known by its IUPAC name 4’-(methylsulfanyl)[1,1’-biphenyl]-3-ol, is an organic compound with the molecular formula C13H12OS . This compound features a biphenyl structure with a hydroxyl group and a methylthio group attached to different phenyl rings. It is primarily used in various chemical research and industrial applications due to its unique chemical properties.

Scientific Research Applications

3-(4-Methylthiophenyl)phenol is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the production of advanced materials and as an intermediate in the synthesis of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiophenyl)phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

In industrial settings, the production of this compound may involve similar Suzuki-Miyaura coupling reactions but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylthiophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Sodium dichromate (Na2Cr2O7), Fremy’s salt

    Reducing Agents: Hydrogen gas (H2) with a palladium catalyst

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents

Major Products

    Oxidation: Quinones

    Reduction: Various reduced biphenyl derivatives

    Substitution: Halogenated or nitrated biphenyl derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylthiophenyl)phenol is unique due to its biphenyl structure combined with both a hydroxyl and a methylthio group. This combination of functional groups provides distinct chemical properties and reactivity, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAMPGMNFHKIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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